(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCUPCZXWQXQS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146090 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-19-9 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrrolidine ring.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, which is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions and Conditions
Detailed Reaction Mechanisms
a. Boc Protection of the Pyrrolidine Amine
The primary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine (TEA). This step ensures regioselectivity in subsequent reactions (e.g., alkylation or coupling) by blocking unwanted side reactions at the amine site .
Example Reaction:
Key Data:
-
Reagent Ratio: 1.2 equiv (Boc)₂O, 2.0 equiv TEA
-
Workup: Aqueous extraction followed by flash chromatography (silica gel, EtOAc/hexane).
b. Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is employed to couple the Boc-protected pyrrolidine with substituted phenoxyphenol derivatives. DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) facilitate the formation of ether bonds under mild conditions .
Example Reaction:
Key Data:
-
Typical Conditions: 1.5 equiv DIAD, 1.5 equiv PPh₃, 24–48 hr at RT.
-
Purification: Column chromatography (hexane/EtOAc gradient).
c. Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for further functionalization (e.g., reductive amination or coupling) .
Example Reaction:
Key Data:
-
Reaction Time: 1–2 hr at RT.
-
Workup: Neutralization with NaHCO₃ and extraction with DCM.
d. Reductive Amination
The free amine undergoes reductive amination with aldehydes or ketones (e.g., substituted benzaldehydes) using NaBH₃CN as the reducing agent. This step introduces alkyl/aryl substituents to the pyrrolidine nitrogen .
Example Reaction:
Key Data:
-
Molar Ratio: 1:1.2 (amine:aldehyde).
-
Workup: Filtration through Celite and solvent evaporation.
Functionalization of the 3-Aminopyridine Moiety
The 3-aminopyridine group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:
a. Nucleophilic Aromatic Substitution (NAS)
The amino group on the pyridine ring reacts with aryl halides under microwave-assisted conditions (120–150°C) to form biaryl derivatives .
Example Reaction:
Key Data:
b. Suzuki-Miyaura Coupling
The pyridine ring can be further functionalized via Suzuki coupling with boronic acids in the presence of Pd catalysts .
Example Reaction:
Key Data:
Stereochemical Considerations
The (S)-configuration at the pyrrolidine C3 position is critical for biological activity. Chiral resolution is achieved via camphanic ester derivatives using Mitsunobu conditions, followed by hydrolysis to isolate the desired enantiomer .
Example Resolution:
Key Data:
Stability and Reactivity
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is C14H22N4O2. Its structure features a pyrrolidine ring, an aminopyridine moiety, and a tert-butyl carbamate group, which contribute to its biological activity. The compound's specific stereochemistry is crucial for its interaction with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have indicated that derivatives of (S)-tert-butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. -
Neurological Disorders :
The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, which could benefit conditions like depression and anxiety. -
Antimicrobial Properties :
Investigations into the antimicrobial effects of this compound have revealed promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Biochemical Research Applications
-
Enzyme Inhibition Studies :
(S)-tert-butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate has been used in enzyme inhibition studies, particularly targeting proteases involved in disease processes. Its specificity and potency make it valuable for understanding enzyme mechanisms and developing inhibitors. -
Ligand Development :
This compound serves as a lead structure for designing ligands that target specific receptors in the central nervous system (CNS). Its structural features allow for modifications that can enhance binding affinity and selectivity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer properties | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Evaluate neurological effects | Demonstrated modulation of serotonin receptors leading to increased serotonin levels in animal models. |
| Study C | Assess antimicrobial efficacy | Exhibited bactericidal activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction pathways and affecting neuronal activity.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Substituent Effects
- Amino vs. Nitro Groups: The 3-amino group in the main compound (1085843-07-07) contrasts with the 3-nitro group in A907101 . Nitro groups are electron-withdrawing, reducing basicity, whereas amino groups are electron-donating, enhancing nucleophilicity and hydrogen-bonding capacity. This makes the main compound more suitable for target binding in drug design.
- Halogenated Derivatives : HB614 (2-fluoro) and 1286208-27-2 (4-bromobenzyl) incorporate halogens, which increase molecular weight and lipophilicity. Fluorine in HB614 may improve metabolic stability, while bromine in 1286208-27-2 enables Suzuki coupling for further derivatization .
B. Stereochemical Considerations
The (S)-configuration in the main compound and 1286207-46-2 distinguishes them from racemic mixtures. Chirality influences receptor binding; for example, (S)-enantiomers often exhibit higher bioactivity in kinase inhibitors .
Price and Availability
Biological Activity
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Its unique structure, featuring a pyrrolidine ring and an aminopyridine moiety, contributes to its biological activity.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- CAS Number : 1233860-19-9
The biological activity of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. This interaction can modulate various biological processes, such as signal transduction pathways in the brain, influencing neuronal activity and potentially providing therapeutic effects in neurological conditions.
Biological Activity Studies
Recent studies have highlighted the compound's potential in several areas:
-
Medicinal Chemistry :
- Used as a building block for synthesizing compounds aimed at treating neurological disorders and cancers.
- Exhibits inhibitory effects on certain enzymes, which may be beneficial in controlling disease progression.
-
Organic Synthesis :
- Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
-
Material Science :
- Employed in developing advanced materials with specific properties such as conductivity and catalytic activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with (S)-tert-butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate significantly reduced cell death and increased cell viability compared to untreated controls.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to modulate signaling pathways associated with cell growth and apoptosis.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate, and what intermediates are critical for stereochemical control?
- Methodology : The compound is typically synthesized via a multi-step sequence involving:
Nitro precursor preparation : Start with (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate (a nitro analog), which is reduced to the amine using catalytic hydrogenation or metal-based reductants (e.g., Pd/C or Fe/HCl) .
Chiral resolution : Use chiral auxiliaries or enantioselective catalysis to retain the (S)-configuration during pyrrolidine ring formation. For example, tert-butyl carbamate protection of the pyrrolidine nitrogen prevents racemization .
Intermediate characterization : Monitor intermediates via LC-MS or chiral HPLC to confirm stereochemical purity.
| Key Intermediate | Role in Synthesis | Analytical Checkpoints |
|---|---|---|
| (S)-3-nitropyridin-2-ylpyrrolidine | Nitro precursor for reduction | NMR (aromatic protons), MS (m/z ~292) |
| tert-Butyl carbamate-protected pyrrolidine | Stereochemical stabilization | Chiral HPLC (>98% ee) |
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
- Methodology :
- Mass spectrometry (MS) : Exact mass analysis (calculated m/z 292.1688 for C₁₄H₂₂N₄O₂) confirms molecular weight .
- NMR spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm), pyrrolidine CH-N (δ ~3.2–4.0 ppm), and pyridin-2-yl aromatic protons (δ ~7.5–8.5 ppm) .
- Chiral chromatography : Resolve enantiomers using amylose- or cellulose-based columns to ensure >98% enantiomeric excess .
Q. What are the stability considerations for this compound under different storage and reaction conditions?
- Methodology :
- Thermal stability : Avoid prolonged heating >80°C to prevent tert-butyl carbamate decomposition (Hofmann elimination may release CO₂ and tert-butylamine) .
- Acid/base sensitivity : The carbamate group is stable in neutral conditions but hydrolyzes under strong acids (e.g., TFA) or bases (e.g., NaOH), requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity or biological interactions?
- Methodology :
- Comparative studies : Synthesize both (S)- and (R)-enantiomers and compare their binding affinities (e.g., via SPR or ITC) to chiral targets like enzymes or receptors .
- Computational modeling : Use DFT or molecular docking to analyze steric/electronic effects of the (S)-configuration on transition-state interactions .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or elimination reactions?
- Methodology :
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways.
- Isotopic labeling : Use ¹⁵N or ²H-labeled analogs to trace proton transfer in Hofmann elimination or nucleophilic displacement .
- Key Findings :
- The tert-butyl carbamate group undergoes nucleophilic substitution at the carbonyl carbon under acidic conditions, while strong bases (e.g., KOtBu) promote β-elimination .
Q. What analytical challenges arise when characterizing degradation products or impurities in this compound?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, or humidity, then analyze via:
- HPLC-MS/MS : Identify tert-butylamine (m/z 74.1) or pyrrolidine fragments (m/z 70.1) .
- X-ray crystallography : Resolve ambiguous stereochemistry in degradation byproducts .
- Data Contradictions :
- Mass spectra may show similar fragments for enantiomers; chiral chromatography is required to distinguish stereochemical degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
